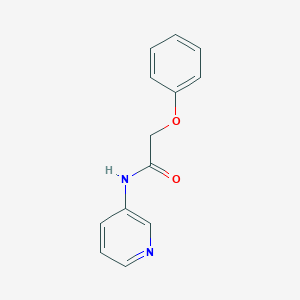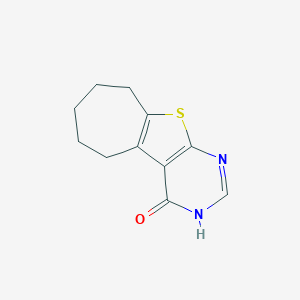
4,4'-Dibromobiphenyl-2,2'-diamine
概要
説明
4,4’-Dibromobiphenyl-2,2’-diamine is a chemical compound with the molecular formula C12H10Br2N2 . It is a useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles, and dibenzoselenophenes .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromobiphenyl-2,2’-diamine consists of two benzene rings connected by a single bond, with bromine and amine groups attached at the 4,4’ and 2,2’ positions respectively . The exact 3D structure is not available in the search results.Chemical Reactions Analysis
4,4’-Dibromobiphenyl-2,2’-diamine is a product of the reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl . It can be used as an intermediate in the formation of fused heterocyclic rings .Physical And Chemical Properties Analysis
4,4’-Dibromobiphenyl-2,2’-diamine is a solid with a melting point of 192-194°C and a predicted boiling point of 436.5±40.0°C . It has a predicted density of 1.784±0.06 g/cm3 and a predicted pKa of 2.79±0.10 .科学的研究の応用
Synthesis of Macrocycles : A study by Averin et al. (2010) explored the Pd-catalyzed amination of isomeric dibromobiphenyls, including 4,4'-Dibromobiphenyl, for the synthesis of macrocycles. These macrocycles have potential applications in molecular recognition and catalysis (Averin, Uglov, Buryak, & Beletskaya, 2010).
Polyimide Synthesis and Properties : Chuang et al. (1997) discussed the use of substituted 4,4'-biphenyldiamines, including 4,4'-Dibromobiphenyl-2,2'-diamine, in the synthesis of rigid-rod polyimides. These polyimides have applications in advanced materials due to their thermal stability and mechanical properties (Chuang, Kinder, Hull, McConville, & Youngs, 1997).
Thermal and Mechanical Properties of Polymers : Li et al. (1999) studied the effects of diamine architecture, including 4,4'-Dibromobiphenyl-2,2'-diamine, on the glass transitions, relaxation processes, and other properties of aromatic polyimide films. These polymers are significant in applications requiring high thermal stability and specific mechanical properties (Li, Fang, Ge, Honigfort, Chen, Harris, & Cheng, 1999).
High-Performance Polymers : Liu et al. (2012) synthesized polyimides using a diamine monomer structurally similar to 4,4'-Dibromobiphenyl-2,2'-diamine. These polyimides possess exceptional thermal stability and mechanical strength, making them suitable for high-performance applications (Liu, Zhang, Xia, Dong, & Xu, 2012).
Optical and Electronic Applications : Wang et al. (2008) developed a novel fluorescent poly(pyridine-imide) using a diamine containing heterocyclic pyridine and triphenylamine groups, related to 4,4'-Dibromobiphenyl-2,2'-diamine. This polymer exhibits unique optical properties, suggesting applications in sensing and optoelectronics (Wang, Liou, Liaw, & Huang, 2008).
Environmental Applications : Liu et al. (2011) studied the degradation of 4,4'-dibromobiphenyl in aqueous solutions using TiO₂-based photoelectrocatalysis. This research is relevant for the environmental remediation of similar compounds (Liu, Liu, Fan, Zhou, Zhou, Zhang, Hou, Zhang, & He, 2011).
Safety And Hazards
特性
IUPAC Name |
2-(2-amino-4-bromophenyl)-5-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMFBDNQPKWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459259 | |
| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromobiphenyl-2,2'-diamine | |
CAS RN |
136630-36-9 | |
| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136630-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

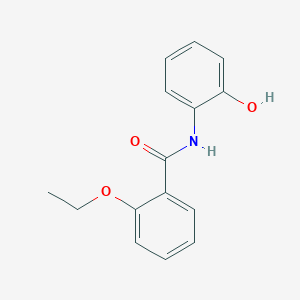
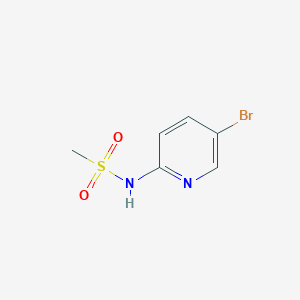
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
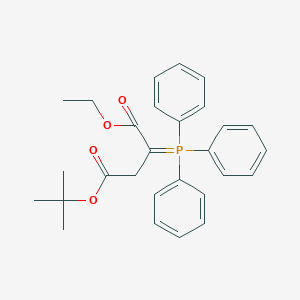
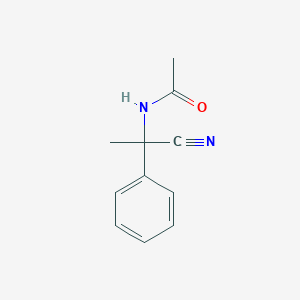
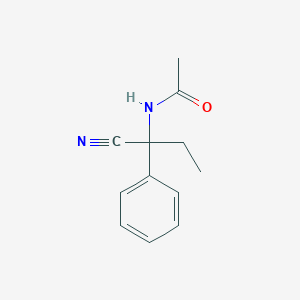
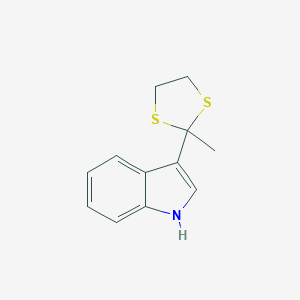
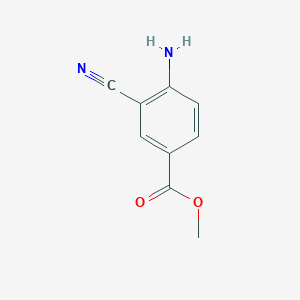
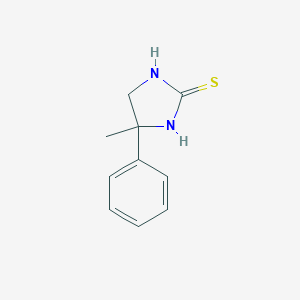
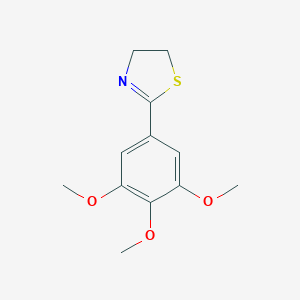
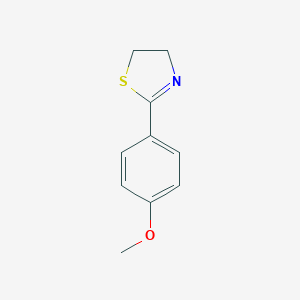
![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)
